3,4-Dimethylphenyl isocyanate
Overview
Description
3,4-Dimethylphenyl isocyanate is an organic compound with the molecular formula C₉H₉NO. It is a derivative of phenyl isocyanate, where the phenyl ring is substituted with two methyl groups at the 3 and 4 positions. This compound is used in various chemical reactions and industrial applications due to its reactive isocyanate group.
Mechanism of Action
Target of Action
3,4-Dimethylphenyl isocyanate is a type of isocyanate, which consists of phenyl isocyanate bearing two additional methyl substituents at positions 3 and 4 Isocyanates in general are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .
Mode of Action
The mode of action of this compound is primarily through its isocyanate group. Isocyanates are highly reactive and can undergo various chemical reactions, including polymerization and addition reactions with compounds containing active hydrogen atoms
Biochemical Pathways
Isocyanates are known to react with biological macromolecules, potentially affecting various biochemical pathways .
Pharmacokinetics
Isocyanates in general are known to be rapidly absorbed and distributed in the body, metabolized, and excreted .
Result of Action
Exposure to isocyanates can lead to various health effects, including respiratory and skin irritation, sensitization, and asthma .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of moisture can lead to hydrolysis of the isocyanate group, reducing the stability of the compound . Furthermore, temperature and pH can also affect the reactivity and stability of isocyanates .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dimethylphenyl isocyanate can be synthesized through several methods. One common method involves the reaction of 3,4-dimethylaniline with phosgene. The reaction typically takes place in a solvent such as 1,2-dichloroethane at reflux temperature. The reaction proceeds as follows:
3,4-Dimethylaniline+Phosgene→3,4-Dimethylphenyl isocyanate+Hydrogen chloride
The reaction conditions include maintaining the molar ratio of 3,4-dimethylaniline to phosgene between 2.0 to 2.4, and the reaction time ranges from 3 to 6 hours .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of solid phosgene to replace traditional phosgene or diphosgene. This method is advantageous due to its simplicity, safety, high yield, and low production cost .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethylphenyl isocyanate undergoes various chemical reactions, including:
Addition Reactions: Reacts with alcohols to form carbamates (urethanes).
Substitution Reactions: Reacts with primary and secondary amines to form substituted ureas.
Common Reagents and Conditions
Alcohols: The reaction with alcohols is catalyzed by tertiary amines or metal salts such as tin, iron, and mercury.
Major Products
Carbamates (Urethanes): Formed from the reaction with alcohols.
Substituted Ureas: Formed from the reaction with primary and secondary amines.
Scientific Research Applications
3,4-Dimethylphenyl isocyanate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Employed in the production of polyurethanes, coatings, dyes, and agricultural chemicals.
Comparison with Similar Compounds
Similar Compounds
Phenyl isocyanate: The parent compound without methyl substitutions.
2,4-Dimethylphenyl isocyanate: Another isomer with methyl groups at different positions.
3,5-Dimethylphenyl isocyanate: An isomer with methyl groups at the 3 and 5 positions.
Uniqueness
3,4-Dimethylphenyl isocyanate is unique due to the specific positioning of its methyl groups, which can influence its reactivity and the types of products formed in chemical reactions. The presence of methyl groups at the 3 and 4 positions can also affect the compound’s physical properties and its interactions with other molecules .
Properties
IUPAC Name |
4-isocyanato-1,2-dimethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-7-3-4-9(10-6-11)5-8(7)2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCDBMRVKSXYKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50402752 | |
Record name | 4-isocyanato-1,2-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50402752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51163-27-0 | |
Record name | 3,4-Dimethylphenyl isocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51163-27-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-isocyanato-1,2-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50402752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-Dimethylphenyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3,4-dimethylphenyl isocyanate suitable for asymmetric polymerization with chiral anionic initiators?
A1: While the provided research paper [] does not directly delve into the specific reasons behind selecting this compound, it does highlight that this monomer, unlike its isomer 2,6-dimethylphenyl isocyanate, successfully undergoes polymerization under the experimental conditions. This suggests that the position of the methyl groups on the aromatic ring significantly influences the reactivity of the isocyanate group. The successful polymerization suggests that the steric hindrance imposed by the methyl groups in the 3 and 4 positions does not prevent the reaction with the chiral anionic initiators. The resulting polymer, like those derived from other successful monomers in the study, exhibited optical activity. This is attributed to the helical conformation of the polymer chain, induced by the chiral initiator residue attached to its α-end [].
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